9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic pyrimidopurine-dione family, characterized by a fused pyrimidine-purine core with a tetrahydropyrimidine ring. Key structural features include:
- 3-(2-Methoxyethyl): A flexible ether-containing substituent at position 3, enhancing solubility compared to bulkier alkyl/aryl groups.
- 1-Methyl: A compact methyl group at position 1, minimizing steric hindrance.
Its synthesis likely follows established routes for tricyclic purine derivatives, involving alkylation/arylation of xanthine precursors under reflux conditions .
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-4-29-15-8-6-14(7-9-15)23-10-5-11-24-16-17(21-19(23)24)22(2)20(27)25(18(16)26)12-13-28-3/h6-9H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHBTLVEISPNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione represents a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant studies and data.
- Molecular Formula : C21H24N4O4
- Molecular Weight : 396.45 g/mol
- CAS Number : 1109276-89-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrimidine core.
- Introduction of the ethoxy and methoxyethyl substituents via nucleophilic substitution reactions.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Antitumor Activity
Research indicates that compounds in the pyrimidine class exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study demonstrated that similar pyrimidine derivatives inhibited cell proliferation in HeLa cells by disrupting macromolecular synthesis pathways .
- Mechanism : The mechanism may involve interference with DNA synthesis or repair processes, leading to apoptosis in tumor cells.
Antiviral Properties
Pyrimidine derivatives have also been investigated for their antiviral activities:
- Study Findings : Inhibitors targeting the pyrimidine biosynthesis pathway have shown promise in enhancing antiviral responses against viruses like Hepatitis E .
- Potential Mechanism : These compounds may act by depleting nucleotide pools necessary for viral replication.
Enzyme Inhibition
The compound's structure suggests potential interactions with specific enzymes:
- Target Enzymes : Enzymes involved in nucleotide metabolism may be inhibited by this compound, leading to altered cellular metabolism .
- Biological Implications : Such inhibition could affect not only cancer cells but also normal cellular functions.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Solubility :
- The 2-methoxyethyl group in the target compound improves aqueous solubility compared to 4-methylbenzyl () or prop-2-ynyl () groups, as ethers reduce logP while maintaining moderate hydrophobicity .
- Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ) increase logP but enhance target engagement via halogen bonding .
Biological Activity Trends: MAO-B Inhibition: Electron-withdrawing groups (e.g., chloro, fluoro) at position 9 correlate with MAO-B inhibitory activity, as seen in . Receptor Affinity: Bulky substituents like isoquinolinyl-butyl () improve 5-HT7/D2 receptor binding but may limit blood-brain barrier penetration .
Synthetic Efficiency :
- Microwave-assisted synthesis () reduces reaction time and improves yields compared to traditional reflux methods () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
